molecular formula C7H12N4 B1480112 4-Cyanopiperidine-1-carboximidamide CAS No. 2098074-18-9

4-Cyanopiperidine-1-carboximidamide

Cat. No.: B1480112
CAS No.: 2098074-18-9
M. Wt: 152.2 g/mol
InChI Key: DTRHHKVJKQTJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanopiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Cyanopiperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of enzymes such as EGFR, BRAF, and CDK2 . These interactions are crucial as they help in the regulation of cell proliferation and survival. For instance, compounds derived from this compound have shown high inhibitory activity against EGFR with IC50 values ranging from 96 to 127nM . Additionally, it has been found to inhibit BRAFV600E with IC50 values of 49 and 40nM, respectively . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways, which in turn affects gene expression and cellular metabolism. For example, derivatives of this compound have demonstrated significant antiproliferative activity against multiple cancer cell lines, including MCF-7, HT-29, and Panc-1 . The inhibition of EGFR, BRAF, and CDK2 by this compound leads to reduced cell proliferation and increased apoptosis, thereby impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition results in the downregulation of genes involved in cell survival and the upregulation of pro-apoptotic genes, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of this compound derivatives remains consistent over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as the inhibition of cancer cell proliferation and the reduction of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . For instance, the compound may be actively transported into cancer cells, where it exerts its antiproliferative effects by inhibiting key signaling pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as enzymes and proteins involved in cell proliferation and survival .

Biological Activity

4-Cyanopiperidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its structure features a piperidine ring substituted with a cyano group and a carboximidamide moiety, which is critical for its biological activity. The presence of these functional groups contributes to its pharmacological properties, including enzyme inhibition and antiproliferative effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of piperidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, one derivative demonstrated an IC₅₀ value of 0.33 µM against BRAF V600E, indicating potent activity against this specific mutation associated with melanoma .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound 4BRAF V600E0.33Inhibition of cell proliferation
Compound 5MCF-70.77Induces apoptosis via cytochrome C release
Compound VIcLOX-IMVI1.05Cytotoxicity via intrinsic apoptotic pathway

The above table summarizes the antiproliferative activities observed in various studies, indicating that modifications to the piperidine structure can significantly enhance anticancer properties.

Diabetes Management

In addition to its anticancer properties, this compound has been investigated for its role as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes by enhancing incretin levels and reducing blood glucose levels. Preclinical studies have shown that compounds within this class can lower plasma insulin levels and improve glycemic control when administered alongside established DPP-IV inhibitors like sitagliptin .

Table 2: Effects on Blood Glucose Levels in Diabetic Models

Treatment CombinationBlood Glucose Reduction (%)Study Reference
4-Cyanopiperidine + SitagliptinSignificant reduction observed
Control (Sitagliptin alone)Moderate reduction observed

This data underscores the potential utility of 4-cyanopiperidine derivatives as adjunct therapies in diabetes management.

Case Study 1: Anticancer Efficacy

A study conducted on the LOX-IMVI melanoma cell line demonstrated that derivatives of 4-cyanopiperidine significantly inhibited cell survival compared to standard treatments. The MTT assay revealed IC₅₀ values ranging from 1.05 µM to 1.40 µM for various derivatives, showcasing their enhanced cytotoxic potential relative to staurosporine, a known anticancer agent .

Case Study 2: Diabetes Treatment

In another study involving diabetic rats, the administration of a combination of this compound and vildagliptin resulted in a marked increase in GLP-1 levels compared to controls. This finding suggests that such compounds may play a role in enhancing insulin secretion and improving metabolic outcomes in diabetic patients .

Properties

IUPAC Name

4-cyanopiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRHHKVJKQTJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanopiperidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-Cyanopiperidine-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-Cyanopiperidine-1-carboximidamide
Reactant of Route 4
4-Cyanopiperidine-1-carboximidamide
Reactant of Route 5
4-Cyanopiperidine-1-carboximidamide
Reactant of Route 6
4-Cyanopiperidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.